6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane
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Overview
Description
6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane is a chemical compound that belongs to the thiochromane family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane typically involves the reaction of thiochromane derivatives with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiochromane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochromane derivatives.
Substitution: Various substituted thiochromane compounds.
Scientific Research Applications
6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-{[(3-chlorobenzoyl)oxy]imino}thiochromane
- 6-Methyl-4-{[(3-fluorobenzoyl)oxy]imino}thiochromane
- 6-Methyl-4-{[(3-nitrobenzoyl)oxy]imino}thiochromane
Uniqueness
6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane is unique due to its specific substitution pattern on the thiochromane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 335.42 g/mol
- IUPAC Name : this compound
This compound features a thiochromane core with a methyl and a benzoyl substituent, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Properties
Studies have shown that thiochromane derivatives possess antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Inflammation plays a key role in numerous chronic diseases. Compounds with thiochromane structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.
Case Studies
-
Case Study on Antioxidant Activity :
A study evaluated the antioxidant capacity of thiochromane derivatives using DPPH radical scavenging assays. The results indicated that these compounds significantly reduced the DPPH radical concentration, suggesting strong antioxidant potential. -
Case Study on Antimicrobial Activity :
An investigation into the antimicrobial efficacy of various thiochromane derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Case Study on Anti-inflammatory Mechanisms :
In vitro studies demonstrated that this compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 3-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-12-4-3-5-14(10-12)18(20)21-19-16-8-9-22-17-7-6-13(2)11-15(16)17/h3-7,10-11H,8-9H2,1-2H3/b19-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMQMBFIZJYFPY-KNTRCKAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2CCSC3=C2C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/2\CCSC3=C2C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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